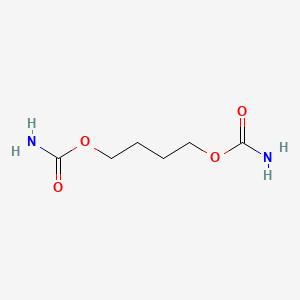

1,4-Butanediol, dicarbamate

Description

Genesis and Evolution of Dicarbamate Chemistry within Organic Synthesis

The field of organic synthesis, which focuses on the construction of organic compounds through chemical reactions, has a rich history dating back to the 19th century. openaccessjournals.comnih.gov The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is often cited as a pivotal moment, demonstrating that organic compounds could be created from inorganic starting materials and challenging the theory of vitalism. nih.govnih.gov This breakthrough laid the groundwork for the development of synthetic methodologies for a vast array of organic molecules, including carbamates. nih.gov

Carbamates are a class of organic compounds that are formally derived from the unstable carbamic acid (NH₂COOH). wikipedia.orgscielo.br While carbamic acid itself is difficult to isolate, its esters and salts, known as carbamates, are generally stable. wikipedia.orgmdpi.com The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols, the alcoholysis of carbamoyl (B1232498) chlorides, or the coupling of amines, carbon dioxide, and halides. wikipedia.orgorganic-chemistry.org One notable method is the Curtius rearrangement, where an acyl azide (B81097) rearranges to an isocyanate, which can then be reacted with an alcohol to form a carbamate (B1207046). organic-chemistry.org

The evolution of dicarbamate chemistry is intrinsically linked to the broader advancements in organic synthesis. The development of new reagents, catalysts, and reaction conditions has enabled more efficient and selective preparations of molecules containing multiple carbamate functionalities.

The Position of Butanediol-Derived Carbamates in Contemporary Chemical Research

Butanediol-derived carbamates, including 1,4-butanediol (B3395766), dicarbamate, are of interest in several areas of chemical research. 1,4-Butanediol itself is a significant industrial chemical used in the production of polymers like polybutylene terephthalate (B1205515) (PBT) and polyurethanes. wikipedia.orgatamanchemicals.comchemicalbook.com The dicarbamate derivative of 1,4-butanediol is structurally related to these commercially important polymers, as polyurethanes contain multiple carbamate linkages. wikipedia.org

Research into butanediol-derived carbamates often explores their potential as building blocks or intermediates in the synthesis of more complex molecules. For instance, the synthesis of non-isocyanate polyurethanes (NIPUs) has been explored using renewable diols like 2,3-butanediol, which are converted to dicarbamates as part of the polymerization process. researchgate.net While this research focuses on a different isomer of butanediol (B1596017), it highlights the general utility of butanediol dicarbamates in polymer chemistry.

The chemical structure of 1,4-butanediol, dicarbamate, with its two carbamate groups, makes it a bifunctional molecule. This bifunctionality allows it to participate in polymerization reactions or to act as a cross-linking agent. The spacing of the carbamate groups, dictated by the four-carbon butane (B89635) chain, influences the properties of any resulting polymers or materials.

Conceptual Frameworks for Investigating Multivalent Carbamate Structures

The study of molecules containing multiple functional groups, known as multivalent compounds, is a significant area of chemical research. researchgate.netnih.gov The arrangement and spacing of these functional groups can lead to unique properties and interactions that are not observed in their monovalent counterparts. researchgate.net

Several conceptual frameworks are employed to investigate multivalent carbamate structures like this compound:

Structural Analysis: Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are used to determine the precise three-dimensional structure of the molecule. This information is crucial for understanding how the carbamate groups are oriented relative to each other and how the molecule might interact with other chemical species.

Computational Modeling: Molecular modeling and computational chemistry provide theoretical insights into the molecule's conformation, electronic properties, and potential reactivity. These methods can be used to predict the most stable structures and to simulate how the molecule might behave in different chemical environments.

Spectroscopic Characterization: Various spectroscopic techniques, including infrared (IR) and Raman spectroscopy, are used to identify the characteristic vibrational modes of the carbamate functional groups. These techniques can confirm the presence of the dicarbamate structure and provide information about the chemical bonding within the molecule.

Reactivity Studies: Investigating the chemical reactions of this compound helps to elucidate its chemical behavior. For example, studying its reactions with other monomers can reveal its potential for polymerization and the types of materials that can be formed.

The investigation of multivalent carbamates is not limited to small molecules. In the field of materials science, the concept of multivalency is critical in the design of polymers and cross-linked networks. google.com The properties of such materials are highly dependent on the nature and density of the cross-linking carbamate groups.

Detailed Research Findings

Research on this compound and related compounds has yielded specific data regarding their chemical and physical properties.

Interactive Data Table: Physicochemical Properties of Butanediol Dicarbamates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |

| This compound | C₆H₁₂N₂O₄ | 176.17 | -0.4 | 2 | 4 | 5 |

| 1,3-Butanediol, dicarbamate | C₆H₁₂N₂O₄ | 176.17 | -0.1 | 2 | 4 | 4 |

| 2-Propyl-1,3-butanediol dicarbamate | C₉H₁₈N₂O₄ | 218.25 | 1.0 | 2 | 4 | 8 |

Data sourced from PubChem. nih.govnih.gov

This table highlights the subtle differences in the computed properties of isomeric butanediol dicarbamates, which can influence their behavior in chemical systems.

Structure

3D Structure

Properties

CAS No. |

7119-55-3 |

|---|---|

Molecular Formula |

C6H12N2O4 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-carbamoyloxybutyl carbamate |

InChI |

InChI=1S/C6H12N2O4/c7-5(9)11-3-1-2-4-12-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |

InChI Key |

ONWSHWFYPNZPAA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOC(=O)N)COC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Formation Pathways

Conventional and Emerging Synthesis Routes for 1,4-Butanediol (B3395766), Dicarbamate

The formation of the dicarbamate functional groups on the 1,4-Butanediol backbone can be accomplished through various established and developing chemical strategies.

Direct Carbamoylation of 1,4-Butanediol and Derivatives

Direct carbamoylation involves the reaction of 1,4-Butanediol with a carbamoylating agent. While specific studies on the direct carbamoylation of 1,4-Butanediol to form the corresponding dicarbamate are not extensively detailed in the provided results, the general principles of carbamate (B1207046) synthesis from alcohols are well-established. This typically involves reacting the alcohol with isocyanates, carbamoyl (B1232498) chlorides, or other activated carbamoyl donors. The synthesis of related dicarbamates, such as dimethylhexane-1,6-dicarbamate, has been studied using reagents like urea (B33335) and methanol (B129727) in non-phosgene routes. nih.gov

Investigation of Phosgene-Based and Non-Phosgene Methodologies

Historically, phosgene (B1210022) has been a key reagent in the synthesis of carbamates and their isocyanate precursors. However, due to its extreme toxicity, there is a significant drive towards developing non-phosgene alternatives. rsc.orgbohrium.com

Phosgene-Based Routes: The traditional synthesis of isocyanates, which are precursors to carbamates, often involves the use of phosgene. rsc.org While direct phosgenation of 1,4-Butanediol to form the dicarbamate is not a common route, the underlying chemistry of using phosgene derivatives for carbamate formation is well-understood. rsc.orgrsc.org

Non-Phosgene Routes: A major focus of modern chemical synthesis is the development of phosgene-free methods for producing carbamates and isocyanates. researchgate.netgoogle.com These routes are considered greener and safer. rsc.org One prominent non-phosgene approach involves the reaction of amines with dialkyl carbonates or urea. nih.govbohrium.com For instance, the synthesis of dimethylhexane-1,6-dicarbamate has been explored from 1,6-hexamethylenediamine, urea, and methanol. nih.gov Another strategy involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), which can be synthesized via a phosgene-free route using sodium tert-butoxide and carbon dioxide. tue.nl The reaction of diamines with diphenyl carbonate in a one-pot process is another non-phosgene method to produce biscarbamates. google.com

Catalyst Design and Performance in Dicarbamate Synthesis

Catalysts play a crucial role in enhancing the efficiency and selectivity of dicarbamate synthesis. Various catalytic systems have been investigated for related carbamate syntheses. For the synthesis of methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate, lead compounds like Pb(OAc)₂·Pb(OH)₂ and PbO have shown high catalytic activity. bohrium.com In the synthesis of dimethylhexane-1,6-dicarbamate, heteropoly acid catalysts like H₄[SiW₁₂O₄₀] have demonstrated high performance. researchgate.net For the decomposition of hexamethylene-1,6-dicarbamate, a non-phosgene route to isocyanates, Zn-Co bi-metallic supported ZSM-5 catalysts and ZnO have been utilized. researchgate.net Furthermore, CeO₂ nanorods have proven to be active catalysts for the synthesis of hexamethylene-1,6-dicarbamate. researchgate.net The design of these catalysts often focuses on providing acidic or basic sites to facilitate the reaction mechanism.

Green Chemistry Approaches to Carbamate Linkage Formation

In line with the principles of green chemistry, significant research efforts are directed towards developing more sustainable methods for synthesizing carbamates, including the utilization of renewable feedstocks and biocatalysis. ed.ac.uk

Carbon Dioxide Fixation Strategies in Butanediol (B1596017) Dicarbamate Synthesis

The use of carbon dioxide (CO₂) as a C1 building block is a highly attractive green chemistry strategy. rsc.org While direct synthesis of carbamates from CO₂, diamines, and alcohols often results in low yields, indirect routes are being explored. rsc.org One such strategy involves the synthesis of polyureas from CO₂ and diamines, followed by the catalytic alcoholysis of these polyurea intermediates to produce N-substituted dicarbamates. rsc.org A metal azolate framework, Zn(ATZ)₂, has shown excellent catalytic activity for this conversion. rsc.org Another approach involves the reaction of 1,3-diols with CO₂ at atmospheric pressure to form cyclic carbonates, which are precursors for polycarbonates. rsc.orgrsc.org Although this is for a different type of polymer, it demonstrates the potential of utilizing CO₂ in forming related structures.

Synthesis of Structurally Modified Dicarbamate Analogues

Introduction of Substituents on the Carbamate Nitrogen

Attaching different chemical groups to the nitrogen atoms of the carbamate functional groups can significantly alter the resulting molecule's properties. This allows for a systematic study of how the size, shape, and electronic nature of these substituents affect the compound's behavior.

A frequently used method is the N-alkylation of the primary carbamates. This can be accomplished through a three-component coupling reaction involving a primary amine, carbon dioxide, and an alkyl halide, facilitated by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). researchgate.net This one-pot synthesis is efficient and allows for the creation of various N-alkylated dicarbamates. researchgate.net For instance, N-alkyl carbamates can be readily prepared by the alkylation of the parent carbamate using a base like sodium hydride followed by the addition of an alkyl iodide. nih.gov Another approach involves the reaction of a diol with an appropriate alkyl or aryl isocyanate. lookchem.com The choice of the isocyanate determines the substituent on the carbamate nitrogen. lookchem.com For example, reacting a diol with methyl isocyanate would yield an N-methyl substituted dicarbamate.

The introduction of aryl groups onto the carbamate nitrogen, known as N-arylation, is another important modification. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are often employed for this purpose. researchgate.netnih.gov These reactions typically involve coupling an aryl halide or triflate with the carbamate. researchgate.net More recently, visible-light-mediated nickel-catalyzed photoredox N-arylation has emerged as a highly efficient method, providing a valuable alternative to the traditional palladium-catalyzed Buchwald-Hartwig reaction. nih.govorganic-chemistry.org

Table 1: Synthetic Approaches for N-Substituted 1,4-Butanediol Dicarbamate Analogues

| Substituent on Carbamate Nitrogen | Synthetic Method | Key Reagents/Catalysts |

| Alkyl Groups (e.g., Methyl, Ethyl) | N-Alkylation | Primary amine, CO2, Alkyl halide, Cs2CO3, TBAI researchgate.net |

| Alkyl Groups (e.g., Methyl, Ethyl) | N-Alkylation | NaH, Alkyl iodide nih.gov |

| Alkyl or Aryl Groups | Reaction with Isocyanate | Diol, Alkyl/Aryl isocyanate lookchem.com |

| Aryl Groups | Palladium-Catalyzed N-Arylation | Aryl halide/triflate, Palladium catalyst researchgate.netnih.gov |

| Aromatic and Heteroaromatic Groups | Nickel-Catalyzed Photoredox N-Arylation | Aryl electrophile, Ni(II) catalyst, Visible light nih.govorganic-chemistry.org |

Modification of the Butanediol Backbone for Structural Diversification

Altering the four-carbon chain of the butanediol component provides another powerful tool for creating diverse dicarbamate analogues. This can involve changing the length of the carbon chain, adding branches, or incorporating ring structures.

Introducing substituents along the butanediol backbone can also lead to significant structural variations. Starting with a substituted diol, such as 2-methyl-1,4-butanediol, will result in dicarbamates with alkyl groups on the carbon chain. These substituents can create chiral centers, influencing the molecule's three-dimensional structure, which can be crucial for its biological interactions. A series of 2-substituted 1,3-propanediol (B51772) dicarbamates have been prepared to investigate their pharmacological properties. lookchem.com

Furthermore, replacing the linear butanediol backbone with cyclic structures can create more rigid or conformationally constrained analogues. For instance, using a cyclic diol like cyclohexane-1,4-diol as the starting material would lead to a dicarbamate with a cyclohexane (B81311) ring integrated into the linker region. The synthesis of such cis/trans-dicarbamates has been achieved from allylic diols. dergipark.org.tr These modifications provide valuable insights into the optimal spatial arrangement of the carbamate functional groups for specific applications.

Table 2: Examples of Backbone-Modified Dicarbamate Analogues

| Backbone Modification | Starting Diol Example | Resulting Dicarbamate Analogue |

| Shorter Chain Length | 1,3-Propanediol | 1,3-Propanediol dicarbamate |

| Longer Chain Length | 1,5-Pentanediol | 1,5-Pentanediol dicarbamate |

| Alkyl Substitution | 2-Methyl-1,3-propanediol | 2-Methyl-1,3-propanediol dicarbamate lookchem.com |

| Cyclic Backbone | Allylic diols | cis/trans-Dicarbamates dergipark.org.tr |

Chemical Reactivity and Transformation Pathways of the Dicarbamate Moiety

Hydrolytic Stability and Degradation Kinetics

kobs = kA[H+] + kN + kB[OH-]

where kobs is the observed pseudo-first-order rate constant, and kA, kN, and kB are the second-order rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively clemson.eduviu.ca.

Acid-catalyzed hydrolysis of carbamates is generally less significant than base-catalyzed pathways under most environmental conditions clemson.edu. The reaction typically proceeds through a bimolecular mechanism (AAC2) involving protonation of the carbonyl oxygen. This initial protonation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule scielo.br.

The proposed mechanism involves the following steps:

Protonation: The carbonyl oxygen of the carbamate (B1207046) group is reversibly protonated by a hydronium ion (H3O+). For carbamates with other basic sites, such as the nitrogen atom within a heterocyclic ring, protonation may occur there, influencing the subsequent steps scielo.br.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the carbamate.

Cleavage: The carbon-nitrogen bond cleaves, releasing an amine and a protonated carbonic acid monoester.

Decomposition: The resulting carbamic acid is unstable and rapidly decomposes to form an alcohol (1,4-butanediol in this case) and carbamic acid, which in turn decomposes to ammonia (B1221849) and carbon dioxide wikipedia.org.

Kinetic studies on various carbamates have shown that the rate of acid-catalyzed hydrolysis is dependent on the proton concentration, increasing as the pH decreases, typically becoming dominant at a pH below 6 clemson.edu.

Base-catalyzed hydrolysis is the dominant degradation pathway for carbamates in neutral to alkaline conditions (pH > 7) clemson.edu. The specific mechanism depends on the substitution at the nitrogen atom. For 1,4-butanediol (B3395766) dicarbamate, which is a primary dicarbamate (possessing N-H protons), the reaction is believed to proceed via an elimination-conjugate base (E1cB) mechanism.

The E1cB mechanism involves two key steps:

Deprotonation: A hydroxide (B78521) ion (OH-) acts as a base, removing a proton from the carbamate nitrogen to form a conjugate base (an N-anion). This is a rapid and reversible step.

Elimination: The conjugate base then undergoes a slower, rate-determining elimination of the alkoxide group (the butanediol-derived portion) to form a highly reactive isocyanate intermediate.

Hydrolysis of Isocyanate: The isocyanate intermediate rapidly reacts with water to form an unstable carbamic acid, which then decarboxylates to yield a primary amine and carbon dioxide cdnsciencepub.commasterorganicchemistry.com.

For secondary or tertiary carbamates, which lack a proton on the nitrogen atom, hydrolysis proceeds through a bimolecular nucleophilic acyl substitution (BAc2) mechanism. In this pathway, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the alcohol and carbamate ion clemson.eduscielo.br. Since the E1cB pathway is generally much faster, primary carbamates like 1,4-butanediol dicarbamate hydrolyze orders of magnitude faster than their N-disubstituted counterparts under basic conditions.

| Compound | Condition | Rate Constant | Half-life (t1/2) | Reference |

|---|---|---|---|---|

| Carbaryl (1-naphthyl N-methylcarbamate) | Base-catalyzed (pH 10, 293 K) | kB = 4.8 M-1s-1 | ~90 min | acs.org |

| Carbaryl (1-naphthyl N-methylcarbamate) | Base-catalyzed (pH 11, 293 K) | kB = 4.8 M-1s-1 | ~9 min | acs.org |

| Aryl benzimidazole-1-carbamates | Acid-catalyzed (pH < 4, 25 °C) | - | - | scielo.br |

| Ethyl N-ethylthioncarbamate | Neutral (pH 2-6.5, 100 °C) | kN = 3.06 × 10-7 s-1 | - | cdnsciencepub.com |

The solvent system plays a critical role in the kinetics of carbamate hydrolysis. Water is not merely the medium but also the reactant in neutral hydrolysis and the source of the nucleophile (OH-) in base-catalyzed reactions.

Polarity: Changes in solvent polarity can significantly affect hydrolysis rates. Polar solvents can stabilize the charged transition states and intermediates formed during both acid- and base-catalyzed hydrolysis, thereby accelerating the reaction. For instance, the formation of the tetrahedral intermediate in the BAc2 mechanism or the separation of charge in the E1cB transition state is favored in more polar environments.

Solvent Isotope Effects: The use of deuterated water (D₂O) can help elucidate reaction mechanisms. For example, a solvent isotope effect (kH₂O/kD₂O) greater than 1 is often indicative of a mechanism involving a rate-determining proton transfer, which can be a feature of general base catalysis scielo.br. A value of 0.73 was observed for the acid hydrolysis of a benzimidazolylcarbamate, consistent with a pre-equilibrium protonation followed by a rate-limiting attack of water scielo.br.

Co-solvents: The presence of organic co-solvents, such as dioxane or acetone, can alter the polarity of the medium and the activity of water, typically leading to a decrease in the rate of hydrolysis compared to purely aqueous systems researchgate.net.

Thermal Decomposition Profiles and Mechanisms

When subjected to elevated temperatures, 1,4-butanediol dicarbamate undergoes thermal degradation. The stability of the carbamate linkage is dependent on its structure and the surrounding conditions. Studies on analogous polyurethanes and simple carbamates reveal that decomposition can begin at temperatures as low as 150-170°C, with significant degradation occurring above 200°C umn.edufoamsulate.com. The decomposition process can follow several competing pathways.

Decarboxylation, the loss of carbon dioxide (CO₂), is a central feature of carbamate degradation, although it is often a secondary step following an initial bond cleavage.

Decarboxylation of Carbamic Acid: The most common pathway involves the formation of an unstable carbamic acid intermediate. This can occur via thermal dissociation into an isocyanate and an alcohol, followed by the reaction of the isocyanate with trace water, or through the hydrolysis pathways described previously. Carbamic acids are inherently unstable and spontaneously decompose to an amine and carbon dioxide wikipedia.orgmasterorganicchemistry.com.

R-NH-COOH → R-NH₂ + CO₂

Direct Decarboxylation: A second pathway involves the direct loss of CO₂ from the carbamate to produce a secondary amine. This mechanism is one of the three primary degradation routes proposed for the urethane (B1682113) linkage in polymers osti.gov.

Dissociation and Recombination: The primary thermal decomposition mechanism for urethanes based on 1,4-butanediol is often the reversible dissociation of the urethane linkage back into the constituent alcohol and an isocyanate umn.eduosti.gov. This reaction is initiated at temperatures between 200-250°C. The formed isocyanate can then undergo various subsequent reactions, including reacting with other carbamate groups or trace water, the latter leading to the formation of an amine via decarboxylation of the resulting carbamic acid.

The products formed during the thermal degradation of 1,4-butanediol dicarbamate are a complex mixture resulting from the competing decomposition pathways. Analysis of structurally similar polyurethanes, particularly those synthesized from 1,4-butanediol, provides insight into the expected products umn.eduresearchsolutions.com.

The primary degradation mechanisms lead to the following products:

Dissociation Products: 1,4-Butanediol and isocyanate (or a diisocyanate if formed from a precursor) are major products from the reversible cleavage of the carbamate bond umn.eduresearchgate.net.

Decarboxylation/Elimination Products: The irreversible decomposition via a six-membered transition state yields a primary amine, carbon dioxide, and a terminal alkene osti.gov.

Direct Decarboxylation Products: Formation of a secondary amine and carbon dioxide occurs through another irreversible pathway osti.gov.

Studies on dimethylhexane-1,6-dicarbamate (HDC), a close structural analog, showed a multi-stage decomposition. The first and primary stage is the endothermic decomposition of the dicarbamate into the corresponding diisocyanate (HDI) and methanol (B129727) nih.goviaea.org. This suggests that a major pathway for 1,4-butanediol dicarbamate would be decomposition to 1,4-butanediol and isocyanic acid.

| Compound | Technique | Decomposition Onset | Key Degradation Products | Reference |

|---|---|---|---|---|

| Polyurethane (MDI/1,4-Butanediol based) | DSC, GPC | >170°C (unstable), >200°C (significant) | 4,4'-MDI, 1,4-Butanediol (via dissociation) | umn.edu |

| General Polyurethanes | TGA, GC/MS | ~215-250°C | Isocyanate, Alcohol, Primary Amine, CO₂, Olefin | osti.gov |

| Dimethylhexane-1,6-dicarbamate (HDC) | TG-DTG, DSC, IR | ~210°C (first stage) | Hexamethylene diisocyanate (HDI), Methanol, CO₂ | nih.goviaea.org |

| Thermoplastic Polyurethane (with 1,4-BDO) | TGA | ~320°C (5% weight loss) | Not specified | semanticscholar.org |

Transcarbamoylation Reactions and Exchange Mechanisms

Transcarbamoylation is a crucial reaction for carbamates, involving the transfer of a carbamoyl (B1232498) group from one molecule to another. This process is essentially a substitution reaction at the carbonyl carbon of the carbamate. The general mechanism involves the nucleophilic attack of an alcohol, amine, or another nucleophile on the carbamate's carbonyl group, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the original alkoxy or amino group and the formation of a new carbamate.

This reaction can be catalyzed by both acids and bases, as well as by certain metal catalysts. Base-catalyzed transcarbamoylation typically involves the deprotonation of the nucleophile, increasing its nucleophilicity. Acid catalysis, on the other hand, activates the carbamate group by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Recent research has highlighted the utility of transcarbamoylation in the recycling of polyurethanes, which are polymers containing multiple carbamate linkages. In these processes, the polyurethane is depolymerized by reaction with an alcohol, such as methanol, in the presence of a catalyst to yield the constituent polyols and methyl carbamates.

Several catalysts have been shown to be effective for transcarbamoylation, including metal salts like titanium(IV) isopropoxide, lanthanum(III) salts, and dibutyltin (B87310) maleate. Organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have also been employed. The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the reaction rate and yield.

The exchange mechanism in dicarbamates can also be intramolecular, particularly in dynamic covalent chemistry where the reversible nature of the carbamate bond is exploited. This can lead to bond exchange within or between polymer chains, resulting in materials with self-healing or shape-memory properties. The exchange mechanism often proceeds through a dissociative or associative pathway, depending on the specific carbamate structure and reaction conditions.

Table 1: Examples of Catalysts and Conditions for Transcarbamoylation of a Model Dicarbamate

| Catalyst | Base | Temperature (°C) | Solvent | Isolated Yield (%) |

|---|---|---|---|---|

| None | KOH | 65 | Methanol | 45 |

| None | DBU | 65 | Methanol | 70 |

| None | TBD | 65 | Methanol | 79 |

| None | t-BuOK | 65 | Methanol | 80 |

This table is generated based on data from the transcarbamoylation of a model aromatic dicarbamate and is intended to be illustrative of general reaction conditions.

Photochemical Reactivity of the Carbamate Functional Group

The carbamate functional group can undergo a variety of photochemical reactions upon absorption of ultraviolet (UV) light. The specific pathway taken depends on the structure of the carbamate, the wavelength of the incident light, and the reaction medium. The primary photochemical processes for carbamates include cleavage of the N-C(O) or O-C(O) bonds and rearrangements.

One of the most common photochemical reactions of aryl carbamates is the photo-Fries rearrangement. This reaction involves the homolytic cleavage of the aryl-oxygen bond to form a radical pair, which then recombines to yield ortho- and para-hydroxyaryl amides. This reaction is more frequently observed in O-aryl carbamates.

In addition to rearrangement, carbamates can undergo photocleavage. For instance, α-keto carbamates have been shown to undergo near-quantitative photocleavage to produce a free amine and a substituted benzo[b]furan product. This process is initiated by the direct excitation of the keto chromophore. The photogeneration of amines from photolabile carbamates has potential applications in materials science and as photobase generators.

The photochemistry of carbamates is also relevant in the environmental degradation of carbamate-based pesticides. For example, the insecticide pirimicarb (B1678450) readily decomposes when irradiated with UV light in the presence of organic solvents. The primary degradation pathways involve photooxidation, leading to the formation of N-formylated and N-demethylated products, while the carbamate moiety remains intact. In some cases, photomineralization can be the main degradation pathway.

The study of the solution photochemistry of various N-methyl carbamates has provided insights into their degradation pathways. For instance, the photolysis of Matacil and Landrin, both N-methyl carbamates, has been investigated to understand their environmental fate. Similarly, the photochemical reactions of Metacrate (3-methylphenyl-N-methyl carbamate) have also been a subject of study.

Table 2: Photochemical Reaction Data for Selected Carbamates

| Carbamate | Irradiation Wavelength (nm) | Solvent | Major Products |

|---|---|---|---|

| Pirimicarb | > 280 | Isopropanol | N-formylpirimicarb, N-desmethylpirimicarb |

| 3,3',5,5'-tetramethoxybenzoin cyclohexyl carbamate | < 400 | Solution/Solid State | Cyclohexylamine, Substituted benzo[b]furan |

| N-aryl O-aryl carbamates | > 290 | H₂O/CH₃CN | Photo-Fries rearranged products, Phenols, N-arylacetamides |

This table summarizes findings from various studies on the photochemical reactivity of different carbamate compounds and is for illustrative purposes.

Mechanistic Investigations Through Computational and Spectroscopic Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of molecules. For 1,4-butanediol (B3395766) dicarbamate, these methods can predict its stability, reactivity, and the nature of its chemical bonds.

Computational studies using density functional theory (DFT) have been employed to calculate the N-H BDE for various acyclic carbamates. researchgate.net These calculations indicate that the N-H bond strength is influenced by the nature of the substituents on the carbamate (B1207046) group. For simple acyclic carbamates, the N-H BDE is typically in the range of 100 kcal/mol. researchgate.net The C-N bond in carbamates is also of significant interest, with a bond energy of approximately 100 kcal/mol. researchgate.net

Reaction barriers, which represent the energy required to reach the transition state of a chemical reaction, are another critical aspect of reactivity. While specific reaction barriers for 1,4-butanediol dicarbamate have not been extensively reported, computational methods can be used to model potential reaction pathways, such as hydrolysis or thermal decomposition. For instance, the rotational barrier of the C-N bond in carbamates is about 3-4 kcal/mol (15-20%) lower than that in analogous amides, which is attributed to steric and electronic effects from the additional oxygen atom. nih.gov This lower barrier suggests greater conformational flexibility around the C-N bond.

Table 1: Calculated N-H Bond Dissociation Enthalpies (kcal/mol) for Acyclic Carbamates at Different Theoretical Levels researchgate.net

| Theoretical Level | N-H BDE (kcal/mol) |

| ROB3LYP/6-31 + G//B3LYP/6-31 + G | Varies by substituent |

| ROB3LYP/6-311++G(d,p)//B3LYP/6-31 + G | Varies by substituent |

| UMP2/6-31 + G//MP2/6-31 + G(d,p) | Varies by substituent |

| UMP2/6-311++G(d,p)// MP2/6-31 + G* | Varies by substituent |

Note: The table illustrates the dependency of BDE values on the computational method and the specific carbamate structure. Exact values for 1,4-butanediol dicarbamate would require specific calculations.

The electronic structure of the carbamate group is characterized by resonance, which delocalizes the lone pair of electrons on the nitrogen atom across the N-C-O system. This resonance results in a partial double bond character for the C-N bond and influences the molecule's polarity and reactivity. nih.gov The carbamate group can be considered an "amide-ester" hybrid. nih.gov

Figure 1: Resonance Structures of the Carbamate Group

This resonance stabilization contributes to the chemical stability of carbamates.

The presence of electronegative oxygen and nitrogen atoms leads to a significant dipole moment in the carbamate functionality. The C=O bond is strongly polarized, with the carbon atom carrying a partial positive charge and the oxygen atom a partial negative charge. This charge distribution makes the carbonyl carbon susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including their conformational changes and interactions with their environment.

The conformation of a flexible molecule like 1,4-butanediol dicarbamate is expected to be highly dependent on the solvent environment. frontiersin.org The rotation around the various single bonds in the butane (B89635) backbone and within the carbamate groups allows the molecule to adopt numerous conformations. libretexts.orgmaricopa.educhemistrysteps.comlibretexts.org The relative stability of these conformers is determined by a combination of intramolecular forces (such as steric and torsional strain) and intermolecular interactions with solvent molecules. libretexts.orgmaricopa.educhemistrysteps.comlibretexts.org

In polar solvents, conformations that maximize the exposure of the polar carbamate groups to the solvent are likely to be favored, allowing for stabilizing hydrogen bonding and dipole-dipole interactions. Conversely, in nonpolar solvents, conformations where the nonpolar butane chain shields the polar groups might be more prevalent. While specific MD simulations for 1,4-butanediol dicarbamate are not available in the literature, studies on similar molecules demonstrate the profound impact of the solvent on conformational equilibria. frontiersin.org

The presence of two carbamate groups at either end of the 1,4-butanediol dicarbamate molecule provides the potential for the formation of intermolecular hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These directional interactions can lead to the self-assembly of molecules into ordered supramolecular structures.

MD simulations can be employed to investigate the thermodynamics and kinetics of such self-assembly processes. rsc.org For instance, simulations can predict whether the molecules are likely to form linear chains, sheets, or more complex three-dimensional networks. The stability of these assemblies is dependent on the strength and number of intermolecular hydrogen bonds, as well as van der Waals interactions between the aliphatic chains. Studies on other dicarbamate-containing molecules have shown their ability to form well-defined supramolecular structures. rsc.org

Advanced Spectroscopic Characterization for Mechanistic Insights

While detailed spectroscopic studies specifically targeting the mechanistic aspects of 1,4-butanediol dicarbamate are limited, the application of advanced spectroscopic techniques can provide a wealth of information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and for studying dynamic processes. 1H and 13C NMR spectra can confirm the connectivity of the atoms in the molecule. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, which can be used to determine the predominant conformation of the molecule in solution. swgdrug.orgresearchgate.netresearchgate.netuq.edu.aunih.gov Furthermore, temperature-dependent NMR studies can be used to investigate the thermodynamics of conformational changes.

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of the molecule. The positions and intensities of the vibrational bands can provide information about the functional groups present and their chemical environment. For 1,4-butanediol dicarbamate, the characteristic N-H and C=O stretching frequencies of the carbamate groups would be prominent features in the IR and Raman spectra. Changes in these vibrational frequencies upon changes in solvent or temperature can provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the covalent structure of a molecule. For a molecule such as 1,4-Butanediol, dicarbamate, various 2D NMR techniques would be instrumental in confirming its structure.

Expected ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for this compound can be predicted based on the analysis of similar alkyl carbamates and the 1,4-butanediol moiety. The protons and carbons are labeled as follows for clarity:

H₂N(a)-C(b)O(c)-O(d)-C(e)H₂-C(f)H₂-C(f)H₂-C(e)H₂-O(d)-C(c)O(b)-N(a)H₂

Based on standard chemical shift ranges for similar functional groups, the following ¹H and ¹³C NMR chemical shifts are anticipated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| a | -NH₂ | ~5.0-6.0 | - | Broad singlet |

| e | -O-CH₂- | ~4.1 | ~65 | Triplet |

| f | -CH₂-CH₂- | ~1.7 | ~26 | Multiplet |

| b | -C=O | - | ~157 | - |

2D NMR Correlation Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a clear correlation between the protons on adjacent carbons. Specifically, a cross-peak would be observed between the protons at position e (~4.1 ppm) and the protons at position f (~1.7 ppm), confirming the connectivity of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would be expected to show cross-peaks between the protons at ~4.1 ppm and the carbons at ~65 ppm (position e), and between the protons at ~1.7 ppm and the carbons at ~26 ppm (position f).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds). Key expected correlations for this compound would include a cross-peak between the protons at position e (~4.1 ppm) and the carbonyl carbon at ~157 ppm (position b), which would definitively establish the connection between the butanediol (B1596017) backbone and the carbamate functional groups.

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification

High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds and fragmentation pathways. For this compound (C₆H₁₂N₂O₄, Exact Mass: 176.0797 Da), HRMS would confirm its molecular formula and provide insights into its structure through analysis of its fragmentation patterns.

Expected Fragmentation Pattern: In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be observed. Subsequent fragmentation would likely proceed through cleavage of the carbamate and ether linkages. Some plausible fragmentation pathways and the expected m/z values of the resulting ions are detailed below. nih.govlibretexts.org A characteristic fragmentation for some carbamates involves the neutral loss of methyl isocyanate (CH₃NCO, 57 Da), which can be a diagnostic tool. nih.gov

Table 2: Predicted HRMS Fragments for this compound.

| Proposed Fragment Ion | m/z (Da) | Plausible Origin |

|---|---|---|

| [C₂H₅NO₂]⁺ | 75.0320 | Cleavage of the C(e)-O(d) bond with H-transfer |

| [C₄H₈O]⁺ | 72.0575 | Formation of tetrahydrofuran (B95107) cation radical after loss of both carbamate groups |

| [C₅H₉NO₂]⁺ | 115.0633 | Cleavage of the C(f)-C(f) bond |

| [C₆H₁₁N₂O₃]⁺ | 159.0770 | Loss of a hydroxyl radical from [M+H]⁺ |

The identification of these and other fragments through accurate mass measurements would allow for the confirmation of the compound's structure and could be used to identify it in complex mixtures or as a product in a chemical reaction.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups. For this compound, the spectra would be dominated by vibrations of the carbamate group and the alkyl chain.

Characteristic Vibrational Modes: The carbamate functional group has several characteristic vibrational modes. The N-H stretching vibrations typically appear as a strong, broad band in the IR spectrum. The C=O stretching vibration is also a strong and characteristic absorption. The C-N and C-O stretching vibrations are also identifiable. Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, and would be expected to show signals for the C-C backbone. researchgate.netresearchgate.netmdpi.comspectroscopyonline.com

Table 3: Predicted Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Intensity |

|---|---|---|---|

| N-H Stretch | 3400-3200 | IR | Strong, Broad |

| C-H Stretch (alkyl) | 2950-2850 | IR, Raman | Medium-Strong |

| C=O Stretch (carbamate) | 1725-1685 | IR | Very Strong |

| N-H Bend | 1640-1550 | IR | Medium |

| C-O Stretch (ester-like) | 1250-1200 | IR | Strong |

| C-N Stretch | 1100-1000 | IR | Medium |

The analysis of these vibrational modes via both IR and Raman spectroscopy would provide a comprehensive fingerprint of the this compound molecule, allowing for its identification and the study of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups.

Role in Polymer Chemistry and Advanced Materials Science Research

Dicarbamate as a Monomer in Polyaddition and Polycondensation Reactions

1,4-Butanediol (B3395766), dicarbamate's reactivity is centered around its two carbamate (B1207046) functionalities, which can participate in both polyaddition and polycondensation reactions. This dual reactivity makes it a valuable component in the synthesis of a wide range of polymers.

Non-Isocyanate Polyurethane Synthesis Utilizing Dicarbamate Units

A significant area of research focuses on the use of 1,4-Butanediol, dicarbamate in the synthesis of non-isocyanate polyurethanes (NIPUs). Traditional polyurethane synthesis involves the use of highly reactive and toxic isocyanates. The dicarbamate-based route offers a safer, more environmentally friendly alternative.

One of the primary methods for NIPU synthesis from dicarbamates is through a polycondensation reaction with diols. In this process, the dicarbamate reacts with a diol at elevated temperatures, typically in the presence of a catalyst, to form urethane (B1682113) linkages and release a small byproduct molecule. The reaction of an alcohol with a carbamate group to form a urethane linkage is known as transurethanization or transcarbamation.

The general reaction scheme for the polycondensation of a dicarbamate with a diol is as follows:

n H₂NCOO-(CH₂)₄-OOCNH₂ + n HO-R-OH → [-COO-(CH₂)₄-OOCNH-R-O-]n + 2n NH₃

This reaction is an equilibrium process, and the removal of the ammonia (B1221849) byproduct is crucial to drive the reaction towards the formation of a high molecular weight polymer. Various catalysts, such as metal salts and strong organic bases, can be employed to accelerate the reaction rate.

Kinetic Studies of Polymer Chain Growth Mechanisms

The kinetics of polymer chain growth in the synthesis of NIPUs from this compound and diols are influenced by several factors, including the type of catalyst, reaction temperature, and the chemical nature of the diol co-monomer. While specific kinetic data for the polymerization of this compound is not extensively reported in the literature, general principles of step-growth polymerization kinetics apply.

The reaction is typically modeled as a second-order or third-order reaction, depending on whether the reaction is uncatalyzed or catalyzed. The rate of polymerization is directly proportional to the concentrations of the reacting functional groups (carbamate and hydroxyl groups) and the catalyst concentration.

Table 1: Factors Influencing the Kinetics of NIPU Synthesis from Dicarbamates

| Factor | Effect on Reaction Rate | Explanation |

| Temperature | Increases | Provides the necessary activation energy for the transurethanization reaction. |

| Catalyst | Increases | Lowers the activation energy, allowing the reaction to proceed at a faster rate and often at lower temperatures. |

| Monomer Reactivity | Varies | The steric and electronic effects of the R-group in the diol can influence the reactivity of the hydroxyl groups. |

| Byproduct Removal | Increases | Shifting the equilibrium towards the product side leads to higher molecular weight polymers and a faster overall conversion. |

Initial studies on similar systems have shown that the polymerization follows a typical step-growth mechanism, characterized by a slow increase in molecular weight at the beginning of the reaction, followed by a rapid increase at high conversions.

Cross-linking Reactions Involving Dicarbamate Functionalities

The primary carbamate groups of this compound are also reactive towards cross-linking agents, enabling the formation of thermoset materials. A notable application is in the cross-linking of melamine-formaldehyde resins. google.com In this reaction, the -NH₂ groups of the carbamate react with the methylol or alkoxymethyl groups of the melamine (B1676169) resin upon heating, often in the presence of an acid catalyst. google.com This reaction forms a stable, cross-linked network, resulting in a durable and chemically resistant coating. google.com

For instance, a formulation containing this compound and a hexamethoxymethyl melamine resin (such as Cymel 303®), when catalyzed with p-toluenesulfonic acid and baked, can produce a colorless, glossy, and solvent-resistant coating. google.com

Design and Synthesis of Novel Polymeric Architectures Incorporating this compound Moieties

The bifunctional nature of this compound makes it a candidate for the synthesis of more complex and novel polymeric architectures beyond simple linear chains. While specific examples utilizing this compound in these advanced structures are not widely documented, the principles of polymer synthesis suggest its potential inclusion in architectures such as block copolymers and star-shaped polymers.

Block Copolymers: Block copolymers could potentially be synthesized by sequential polymerization. rsc.orgnih.govrsc.orgnih.govdntb.gov.ua For example, a prepolymer with terminal hydroxyl groups could be synthesized first, and then this compound could be used in a subsequent step to form a polyurethane block. Alternatively, a polymer with terminal carbamate groups could be prepared and then reacted with a different diol to create a block copolymer.

Star-Shaped Polymers: Star-shaped polymers could be envisioned by using a multifunctional core molecule with multiple hydroxyl groups. This core could then be reacted with an excess of this compound to create a star-shaped molecule with carbamate-terminated arms. These arms could then be further reacted or polymerized.

The incorporation of the this compound moiety into these architectures would be expected to influence the polymer's properties, such as its thermal stability, mechanical strength, and degradation behavior.

Chemical Degradation Mechanisms of Dicarbamate-Based Polymers

The long-term stability and environmental fate of polymers are of significant interest. For polymers synthesized using this compound, the primary points of chemical degradation are the carbamate (urethane) and any ester linkages that may be present in the polymer backbone.

Hydrolytic Degradation of Ester and Carbamate Linkages within Polymer Backbones

Polymers containing both ester and carbamate linkages are susceptible to hydrolytic degradation, a process where water molecules break down the polymer chains. researchgate.netnih.govnih.gov This degradation can be influenced by factors such as temperature, pH, and the presence of enzymes. researchgate.netnih.govnih.gov

Ester Linkage Hydrolysis: Ester groups are known to be susceptible to hydrolysis, especially under acidic or basic conditions. The hydrolysis of an ester linkage results in the formation of a carboxylic acid and an alcohol. This process can lead to a significant reduction in the polymer's molecular weight and a corresponding loss of mechanical properties. researchgate.net

Carbamate (Urethane) Linkage Hydrolysis: Carbamate linkages are generally more resistant to hydrolysis than ester linkages. rsc.org However, under certain conditions, they can also undergo hydrolytic cleavage. The hydrolysis of a carbamate bond yields a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide.

Table 2: Susceptibility of Polymer Linkages to Hydrolysis

| Linkage | General Stability | Degradation Products | Factors Accelerating Degradation |

| Ester | Susceptible | Carboxylic Acid, Alcohol | Acids, Bases, Enzymes (Esterases) |

| Carbamate (Urethane) | More Stable | Amine, Carbon Dioxide, Alcohol | Strong Acids/Bases, Elevated Temperatures |

Further research into the specific degradation pathways and kinetics of polymers derived from this compound is necessary to fully understand their environmental impact and potential for applications in biodegradable materials.

Influence of Polymer Architecture on Degradation Rates

The architecture of polymers derived from 1,4-Butanediol dicarbamate plays a pivotal role in determining their degradation rates and pathways. The spatial arrangement of polymer chains—whether linear, branched, or cross-linked—directly influences properties such as crystallinity, hydrophilicity, and accessibility of labile linkages to degradative agents. Research in this area focuses on tailoring the polymer structure to control its degradation profile for specific applications in advanced materials science.

The degradation of polyurethanes, a major class of polymers incorporating 1,4-Butanediol as a chain extender, is significantly affected by their structural characteristics. The thermal degradation of polyurethanes based on 4,4′-diphenylmethane diisocyanate (MDI) and 1,4-butanediol (BDO) has been shown to be a primary depolycondensation process, where the polymer reverts to its constituent monomers. This process is followed by subsequent reactions of the monomers to form various volatile products. Studies have indicated that the urethane bond in such polymers becomes unstable at temperatures above 170°C, with significant degradation occurring above 200°C. umn.eduresearchsolutions.com

The introduction of cross-linking into the polymer architecture has a pronounced effect on degradation behavior. A series of cross-linked aliphatic polyurethane elastomers synthesized from isophorone (B1672270) diisocyanate (IPDI), a polyether diol, trimethylolpropane (B17298) (TMP) as a cross-linker, and 1,4-butanediol as a chain extender, demonstrated that increased cross-link density enhances thermal stability. Specifically, as the cross-link density increased, the onset decomposition temperature and the maximum decomposition temperature of the polyurethane elastomers were observed to rise. researchgate.net This is attributed to the formation of a more rigid network structure that restricts the mobility of polymer chains and requires more energy to break the chemical bonds.

In the context of biodegradable polyurethanes for biomedical applications, the architecture's influence on hydrolytic and enzymatic degradation is of particular interest. For instance, in biodegradable polyesterurethanes, the hard segments synthesized from 1,4-butanediisocyanate and butanediol (B1596017) contribute to the material's stability. In a three-year in vitro study, highly porous polyurethane foams with these hard segments maintained their dimensions for 20 weeks at 37°C, whereas control copolyester foams collapsed after only 3 weeks. nih.gov This highlights the role of the rigid urethane segments in resisting initial degradation.

Furthermore, research on branched polyurethanes has shown that the degree of cross-linking, along with the chemical nature of the soft segments, significantly influences degradation. It was found that polyurethane samples with a lower amount of polycaprolactone (B3415563) triol (PCLtriol), and thus a lower degree of cross-linking, degraded more readily in hydrolytic and oxidizing environments. nih.gov This suggests that while a certain level of cross-linking can enhance thermal stability, excessive cross-linking in biodegradable formulations might hinder the penetration of water and enzymes, thereby slowing down the degradation process.

The following interactive data table summarizes findings from various studies on the influence of polymer architecture on the degradation of polymers containing 1,4-butanediol derivatives.

| Polymer System | Architecture | Degradation Condition | Key Finding | Reference |

|---|---|---|---|---|

| Polyurethane based on MDI and 1,4-Butanediol | Linear | Thermal Degradation | Urethane bond unstable above 170°C; significant degradation above 200°C. | umn.edu |

| Aliphatic Polyurethane Elastomer | Cross-linked (with TMP) | Thermal Gravimetric Analysis (TGA) | Increased cross-link density led to an increase in onset decomposition temperature from 285°C to 319°C. | researchgate.net |

| Biodegradable Polyesterurethane Foam | Porous Foam | In vitro at 37°C in Sörensen buffer | Maintained dimensions for 20 weeks, demonstrating higher stability compared to copolyester foams. | nih.gov |

| Branched Polyurethane | Branched/Cross-linked (with PCLtriol) | Hydrolytic and Oxidizing Environments | Samples with a lower degree of cross-linking (less PCLtriol) degraded more. | nih.gov |

| Segmented Polyurethanes | Segmented (Block Copolymer) | In vitro in phosphate (B84403) buffered saline | Showed variable weight loss (up to 40% over 63 days) depending on soft segment composition and arrangement. | dntb.gov.ua |

Analytical Methodologies for Characterization and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Determination

Chromatography is an essential tool for separating 1,4-Butanediol (B3395766), dicarbamate from impurities, starting materials, and by-products. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the analyte and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development for 1,4-Butanediol, Dicarbamate

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's polarity and low volatility. A reverse-phase (RP) HPLC method is effective for its separation and purity assessment. sielc.com

Method development involves the optimization of several key parameters to achieve good resolution, peak shape, and sensitivity. A typical starting point for method development would involve a C18 or a specialized reverse-phase column like Newcrom R1, which has low silanol (B1196071) activity. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier to improve peak shape. sielc.com For detection, a UV detector can be used if the compound possesses a chromophore, or a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed. For applications requiring mass spectrometry, volatile buffers like formic acid should be used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | Newcrom R1 (C18-based) | Provides good retention and separation for polar and non-polar compounds. sielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid | Acetonitrile acts as the strong organic solvent, while water is the weak solvent in RP-HPLC. Acid is added to suppress ionization and improve peak symmetry. Formic acid is used for MS compatibility. sielc.com |

| Detection | UV, RID, or ELSD | Choice of detector depends on the analyte's properties. UV is suitable for compounds with chromophores, while RID and ELSD are more universal. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC, balancing analysis time and column efficiency. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Gas Chromatography (GC) for Volatile By-products and Derivatives

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility, GC is an invaluable tool for identifying and quantifying volatile by-products, unreacted starting materials (like 1,4-Butanediol), or residual solvents that may be present in a sample. swgdrug.orgresearchgate.netnih.gov

For the analysis of these more volatile components, a capillary column, such as a DB-1 or a 5% phenyl/95% methyl silicone column, is typically used. swgdrug.org Detection is commonly achieved with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. researchgate.netnih.gov The temperature program of the GC oven is optimized to ensure adequate separation of all volatile components of interest. If direct analysis of the non-volatile dicarbamate is required via GC, a derivatization step to create a more volatile analogue would be necessary.

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both the structural elucidation of unknown compounds and the highly sensitive quantification of target analytes.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. dtic.mil This process, known as collision-induced dissociation (CID), creates a characteristic fragmentation pattern that can be used as a fingerprint for the molecule. uab.edu

For this compound, MS/MS analysis would begin with the ionization of the molecule, likely forming a protonated molecule [M+H]⁺ in positive ion mode. This precursor ion would then be isolated and subjected to fragmentation. The fragmentation of carbamates often involves characteristic neutral losses. For instance, N-methyl carbamates frequently exhibit a neutral loss of methyl isocyanate (CH₃NCO, 57 Da). nih.govresearchgate.net For this compound, which is an O-alkyl carbamate (B1207046), fragmentation pathways would likely involve cleavage of the carbamate ester bond and subsequent cleavages of the butyl chain.

Hypothesized Fragmentation Pathways for [this compound + H]⁺:

Loss of Ammonia (B1221849) (NH₃): Cleavage within the carbamate group.

Loss of Isocyanic Acid (HNCO): A common fragmentation for carbamates.

Cleavage of the Ester Bond: Resulting in ions corresponding to the butanediol (B1596017) backbone and the carbamate moiety.

Sequential Fragmentation: Further fragmentation of primary product ions to yield smaller, stable ions.

The precise fragmentation pattern provides unequivocal structural confirmation of the molecule. chemguide.co.uklibretexts.org

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of this compound. swgdrug.org It allows for the separation of the target compound from its matrix by HPLC, followed by its detection and confirmation by MS. An electrospray ionization (ESI) source is typically used to generate ions from the LC eluent before they enter the mass spectrometer. swgdrug.orgresearchgate.net This technique is highly sensitive and selective, enabling both identification and quantification at low levels. For quantitative studies, operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode enhances sensitivity and specificity. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the definitive identification of volatile impurities and by-products. researchgate.net Similar to GC-FID, samples are separated on a capillary column. The eluting compounds are then ionized, typically by electron ionization (EI), and the resulting mass spectra provide detailed structural information that allows for confident compound identification by comparison to spectral libraries. restek.comnist.gov

Quantitative Method Validation in Non-Biological Matrices

For a quantitative analytical method to be considered reliable and accurate, it must undergo a thorough validation process. The validation of methods for quantifying this compound in non-biological matrices (e.g., chemical reaction mixtures, formulated products) would assess several key performance characteristics according to guidelines such as those from the International Council for Harmonisation (ICH).

The primary parameters evaluated during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) close to 0.999 is often desired. swgdrug.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). nih.govnih.govresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Example Validation Parameters for a Quantitative Chromatographic Method

| Validation Parameter | Acceptance Criteria (Illustrative Example) |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 swgdrug.org |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% swgdrug.org |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Specificity | No interference at the retention time of the analyte peak. |

Development of Calibration Curves and Limit of Detection Studies

A critical component of any quantitative analytical method is the establishment of a reliable calibration curve and the determination of the method's sensitivity through limit of detection (LOD) and limit of quantification (LOQ) studies.

For the parent compound, 1,4-butanediol, gas chromatography (GC) methods have been developed with a defined linear range of 1.0 – 4.0 mg/mL and a correlation coefficient of 0.999 swgdrug.org. Another study using capillary gas chromatography for 1,4-butanediol reported linearity over the specific ranges investigated, though the exact ranges were not specified in the abstract nih.gov.

However, a search for equivalent studies focused specifically on This compound did not yield any published research detailing the development of calibration curves or the determination of its LOD or LOQ. Such studies would be essential for accurately quantifying the compound in research contexts. The development would involve preparing a series of standard solutions of purified this compound at known concentrations and analyzing them using a suitable technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The response from the instrument would then be plotted against the concentration to establish a calibration curve. The LOD and LOQ would be statistically derived from the response of low-concentration standards.

Table 1: Illustrative Data for Analytical Method Validation (Hypothetical for this compound) No specific data is available in the searched literature for this compound. The following table is a template illustrating how such data would be presented.

| Parameter | Method | Value |

|---|---|---|

| Linear Range | HPLC-UV | Data not available |

| Correlation Coefficient (R²) | HPLC-UV | Data not available |

| Limit of Detection (LOD) | HPLC-UV | Data not available |

| Limit of Quantification (LOQ) | HPLC-UV | Data not available |

Evaluation of Extraction Efficiencies from Reaction Mixtures

The ability to efficiently extract a target analyte from a complex matrix, such as a reaction mixture, is crucial for accurate quantification. This involves selecting an appropriate solvent and technique to maximize the recovery of the analyte while minimizing the co-extraction of interfering substances.

Studies on the precursor, 1,4-butanediol, show it can be readily separated from aqueous solutions via liquid-liquid extraction using solvents like methylene (B1212753) chloride or chloroform (B151607) swgdrug.org. For analysis in biological samples, protein precipitation has been used as an extraction method for 1,4-butanediol from plasma or urine nih.govsudmed.ru. A patent for the purification of 1,4-butanediol also describes extraction from aqueous mixtures using hydrocarbon extractants like benzene, demonstrating high removal of certain impurities with minimal loss of the target compound google.com.

For This compound , there is no specific information available in the reviewed literature regarding the evaluation of its extraction efficiencies from synthesis or reaction mixtures. The development of such a method would involve spiking a representative blank reaction matrix with a known amount of the compound and then performing the extraction. The percentage of the compound recovered in the extract, known as the extraction efficiency or recovery, would be determined by comparing the amount measured in the extract to the amount initially added. This process would typically be optimized by testing various solvents and conditions.

Table 2: Sample Data on Extraction Efficiency Studies (Hypothetical for this compound) No specific data is available in the searched literature for this compound. The following table is a template illustrating how such data would be presented.

| Matrix | Extraction Solvent | Extraction Method | Mean Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|---|---|

| Aqueous Reaction Mixture | Ethyl Acetate (B1210297) | Liquid-Liquid Extraction | Data not available | Data not available |

| Aqueous Reaction Mixture | Dichloromethane | Liquid-Liquid Extraction | Data not available | Data not available |

| Crude Product in Organic Solvent | - | Solid-Phase Extraction (SPE) | Data not available | Data not available |

Biochemical Transformations and Enzymatic Interactions in Vitro, Non Clinical Focus

Enzymatic Hydrolysis of Carbamate (B1207046) Linkages in vitro

The in vitro enzymatic hydrolysis of the carbamate linkages in 1,4-Butanediol (B3395766), dicarbamate is a subject of interest in the broader field of biocatalysis and polymer degradation. While specific studies focusing exclusively on this compound are limited, a significant body of research on the enzymatic degradation of polyurethanes and other carbamate-containing molecules provides a strong basis for understanding its potential biochemical transformations. Enzymes such as cutinases, esterases, and lipases are known to catalyze the cleavage of ester and carbamate bonds. researchgate.netpjoes.com

Hydrolases, particularly those with esterase activity, are the primary candidates for catalyzing the cleavage of the dicarbamate linkages in 1,4-Butanediol, dicarbamate. Cutinases, a subclass of serine esterases, have demonstrated the ability to hydrolyze not only the ester bonds in polyesters but also the urethane (B1682113) bonds in polyurethanes. ebi.ac.ukmdpi.com For instance, a cutinase from Humicola insolens (HiC) has been shown to effectively hydrolyze polyurethane-polyester copolymers. mdpi.com This suggests that such enzymes could recognize and cleave the carbamate groups in this compound.

Esterases from various microbial sources have also been identified as potent catalysts for the degradation of polyurethanes. An esterase from Comamonas acidovorans TB-35 and polyester (B1180765) hydrolases from Thermobifida fusca (TfCut2) and Thermomonospora curvata (Tcur0390, Tcur1278) have shown significant activity in degrading polyester polyurethanes. mdpi.comnih.gov These enzymes primarily target the ester bonds within the polymer backbone, but their broad substrate specificity suggests a potential for activity towards the carbamate linkages as well. The enzymatic degradation of polyurethanes often involves the synergistic action of both esterases and amidases, indicating that multiple types of bonds can be cleaved. pjoes.commdpi.com

The following table summarizes enzymes with potential activity towards this compound based on their known activities on related substrates.

| Enzyme Class | Specific Enzyme Example | Source Organism | Known Substrate(s) |

| Cutinase | HiC | Humicola insolens | Polyurethane-polyester copolymers, p-nitrophenyl butyrate (B1204436) (pNPB), p-nitrophenyl-N-benzylcarbamate (pNPC) |

| Esterase | - | Comamonas acidovorans TB-35 | Polyester polyurethane |

| Polyester Hydrolase | TfCut2 | Thermobifida fusca | Polyester polyurethane |

Detailed kinetic characterization (Vmax and Km) for the enzymatic hydrolysis of this compound is not currently available in the scientific literature. However, kinetic studies on model substrates for cutinases and esterases provide insights into their catalytic efficiency.

For example, the kinetic parameters of a cutinase from Thermobifida cellulosilytica have been determined using p-nitrophenyl acetate (B1210297) (PNPA) and p-nitrophenyl butyrate (PNPB) as substrates. nih.gov While these are not dicarbamates, they are common model substrates for esterases and provide a baseline for enzymatic activity. Fusion of this cutinase to hydrophobins resulted in a general increase in the Michaelis constant (Km), suggesting a lower affinity for the substrate, and a decrease in the catalytic rate (kcat). nih.gov

Kinetic studies on the hydrolysis of a polyurethane dispersion (Impranil DLN) by various polyester hydrolases have also been performed. nih.gov The adsorption constant (K), which is related to the enzyme's affinity for the substrate, was determined for these enzymes. TfCut2 showed a significantly higher substrate affinity for the polyurethane compared to other tested hydrolases. nih.gov

Future research could adapt these methodologies to determine the Vmax and Km for the hydrolysis of this compound by promising enzyme candidates.

The active site of cutinases, which are promising candidates for dicarbamate cleavage, features a catalytic triad (B1167595) of serine, histidine, and aspartate, characteristic of serine hydrolases. ebi.ac.ukwikipedia.org The mechanism of ester bond hydrolysis by cutinase involves the deprotonation of the active site serine by the histidine residue. The activated serine then performs a nucleophilic attack on the carbonyl carbon of the ester bond, leading to the formation of a tetrahedral intermediate stabilized by an oxyanion hole. wikipedia.org A similar mechanism is proposed for the cleavage of carbamate bonds. mdpi.com

The binding site of cutinases consists of hydrophobic loops, which can accommodate polymer chains. wikipedia.org The flexibility of these loops suggests an induced-fit model for substrate binding. wikipedia.org Unlike many lipases, the active site of cutinase is exposed to the solvent, and it does not exhibit interfacial activation. wikipedia.org

Modeling studies of esterases with homology to β-lactamases suggest that steric factors within the active site tunnel play a crucial role in determining substrate specificity, discriminating between ester and β-lactam cleavage. nih.gov Similar steric constraints would likely influence the ability of an enzyme to accommodate and hydrolyze the two carbamate groups of this compound.

Biocatalytic Synthesis and Modification of Carbamate Structures

While the enzymatic hydrolysis of carbamates is a focus of degradation studies, biocatalysis can also be employed for the synthesis and modification of such structures. Lipases, known for their ability to catalyze esterification and transesterification reactions, are particularly relevant in this context. nih.govjmbfs.org

Lipase-catalyzed polycondensation is a well-established method for the synthesis of aliphatic polyesters. researchgate.net For instance, Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the polycondensation of dicarboxylic acids and glycols, including 1,4-butanediol, in a solvent-free system. researchgate.net This demonstrates the potential of lipases to form ester linkages involving 1,4-butanediol.

Although direct biocatalytic synthesis of this compound has not been reported, the principles of lipase-catalyzed reactions suggest its feasibility. The reaction could potentially proceed through the aminolysis of a suitable carbonate substrate with ammonia (B1221849) or the direct reaction of 1,4-butanediol with a carbamoyl (B1232498) donor, catalyzed by a lipase or a related enzyme in a non-aqueous medium to favor synthesis over hydrolysis. jmbfs.org The chemo-, regio-, and enantioselectivity of lipases could offer advantages over chemical synthesis methods for creating modified or functionalized carbamate structures. nih.gov

Interaction of this compound with Model Biological Systems in vitro

The interaction of small molecules with proteins is a fundamental aspect of biochemistry. While specific binding studies for this compound with non-enzymatic proteins in a non-pharmacological context are not available, general principles of protein-ligand interactions can be considered.

Bovine serum albumin (BSA) is a common model protein for studying the binding of small molecules. nih.govnih.gov The binding of various acidic compounds to BSA has been shown to be influenced by the chemical structure of the ligand, with binding affinity varying among different species' albumins. nih.gov Interactions are often driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov